molecular formula C16H24N2O2 B13846062 2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid

2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid

Katalognummer: B13846062
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: JFGBIJGIIRPQQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring, a phenyl group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid is unique due to its combination of a piperidine ring, phenyl group, and acetic acid moiety. This structure provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in multiple fields of research .

Eigenschaften

Molekularformel

C16H24N2O2

Molekulargewicht

276.37 g/mol

IUPAC-Name

2-[1-(3-aminopropyl)-4-phenylpiperidin-4-yl]acetic acid

InChI

InChI=1S/C16H24N2O2/c17-9-4-10-18-11-7-16(8-12-18,13-15(19)20)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,17H2,(H,19,20)

InChI-Schlüssel

JFGBIJGIIRPQQC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(CC(=O)O)C2=CC=CC=C2)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.